1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol
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Overview
Description
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a trifluoromethyl group attached to a piperidinol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl and trifluoromethyl precursors. One common method includes the reaction of pyrimidin-2-ol with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
When compared to similar compounds, 1-(Pyrimidin-2-yl)-4-(trifluoromethyl)piperidin-4-ol stands out due to its unique structural features. Similar compounds include other pyrimidinyl derivatives and piperidinol-based molecules. The presence of the trifluoromethyl group adds a level of complexity and specificity to its interactions, making it distinct from its counterparts.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperazine
2-(Pyrimidin-2-yl)pyridine
4-(Trifluoromethyl)piperidine
Properties
IUPAC Name |
1-pyrimidin-2-yl-4-(trifluoromethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)2-6-16(7-3-9)8-14-4-1-5-15-8/h1,4-5,17H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWSIRAYLFPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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